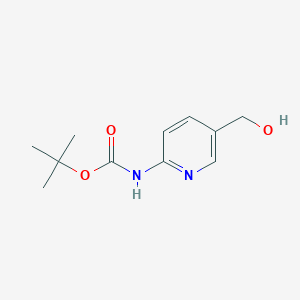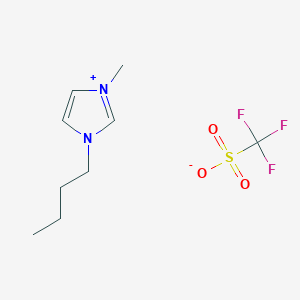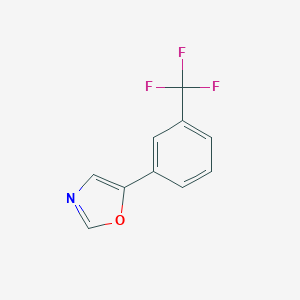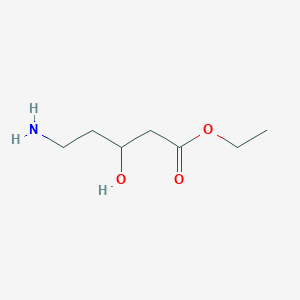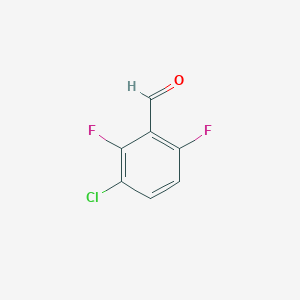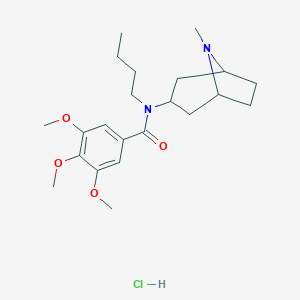
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- is a chemical compound with potential applications in scientific research.
Mécanisme D'action
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- exerts its effects by binding to and blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders. By blocking this receptor, Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- can modulate dopamine signaling and potentially provide therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D3 receptor antagonist. It has also been found to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has several advantages and limitations for lab experiments. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments, as it may interact with other receptors or pathways that are not specifically targeted by the compound.
Orientations Futures
There are several future directions for research on Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-. One potential direction is to explore its therapeutic potential in neurological and psychiatric disorders, particularly those that involve dysfunction of the dopamine D3 receptor. Another direction is to investigate its cognitive-enhancing effects and potential applications in the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to identify potential off-target effects that may limit its usefulness in certain experiments.
Méthodes De Synthèse
The synthesis of Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- involves several steps. Firstly, 3,4,5-trimethoxybenzaldehyde is reacted with N-butyl-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxamide in the presence of acetic acid and sodium acetate to form the corresponding imine. This imine is then reduced with sodium borohydride to give the desired product.
Applications De Recherche Scientifique
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its ability to selectively target the D3 receptor makes it a valuable tool for studying the role of this receptor in these disorders.
Propriétés
Numéro CAS |
171261-29-3 |
|---|---|
Nom du produit |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- |
Formule moléculaire |
C22H35ClN2O4 |
Poids moléculaire |
427 g/mol |
Nom IUPAC |
N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C22H34N2O4.ClH/c1-6-7-10-24(18-13-16-8-9-17(14-18)23(16)2)22(25)15-11-19(26-3)21(28-5)20(12-15)27-4;/h11-12,16-18H,6-10,13-14H2,1-5H3;1H |
Clé InChI |
BURNBRAXPYADFI-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
SMILES canonique |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Synonymes |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trim ethoxy-, monohydrochloride, endo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




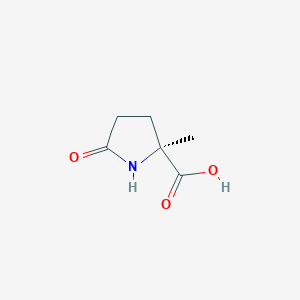
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)


